Cas no 2680888-12-2 (benzyl N-3-(fluoromethyl)phenylcarbamate)

Benzyl N-3-(fluoromethyl)phenylcarbamate is a synthetic carbamate derivative characterized by the presence of a fluoromethyl group on the phenyl ring. This structural feature enhances its reactivity and potential utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The fluorine moiety improves metabolic stability and bioavailability, making it valuable for medicinal chemistry applications. The benzyl carbamate group offers versatility as a protecting group or intermediate in peptide and heterocycle synthesis. Its well-defined chemical properties ensure consistent performance in reactions such as amidation or cross-coupling. The compound is typically handled under controlled conditions due to its sensitivity to hydrolysis.
benzyl N-3-(fluoromethyl)phenylcarbamate structure
2680888-12-2 structure
Product Name:benzyl N-3-(fluoromethyl)phenylcarbamate
CAS No:2680888-12-2
MF:C15H14FNO2
MW:259.275567531586
CID:5651082
PubChem ID:165940404
Update Time:2025-06-09

benzyl N-3-(fluoromethyl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28280619
    • benzyl N-[3-(fluoromethyl)phenyl]carbamate
    • 2680888-12-2
    • benzyl N-3-(fluoromethyl)phenylcarbamate
    • Inchi: 1S/C15H14FNO2/c16-10-13-7-4-8-14(9-13)17-15(18)19-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,18)
    • InChI Key: DJMODRDKVTWPHO-UHFFFAOYSA-N
    • SMILES: FCC1C=CC=C(C=1)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 259.10085685g/mol
  • Monoisotopic Mass: 259.10085685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 38.3Ų

benzyl N-3-(fluoromethyl)phenylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28280619-0.05g
benzyl N-[3-(fluoromethyl)phenyl]carbamate
2680888-12-2 95.0%
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Additional information on benzyl N-3-(fluoromethyl)phenylcarbamate

Recent Advances in the Study of Benzyl N-3-(fluoromethyl)phenylcarbamate (CAS: 2680888-12-2) in Chemical Biology and Pharmaceutical Research

Benzyl N-3-(fluoromethyl)phenylcarbamate (CAS: 2680888-12-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique fluoromethylphenylcarbamate structure, has shown promising potential in various therapeutic applications, including enzyme inhibition, targeted drug delivery, and antimicrobial activity. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key findings in recent research is the role of benzyl N-3-(fluoromethyl)phenylcarbamate as a potent inhibitor of specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high selectivity and efficacy in inhibiting cyclooxygenase-2 (COX-2), a critical enzyme in the prostaglandin synthesis pathway. The study highlighted the compound's ability to reduce inflammation in preclinical models, suggesting its potential as a lead candidate for developing novel anti-inflammatory drugs.

Another area of active investigation is the application of benzyl N-3-(fluoromethyl)phenylcarbamate in targeted drug delivery systems. Researchers have explored its use as a prodrug, leveraging its stability and bioavailability to enhance the delivery of therapeutic agents to specific tissues. A recent paper in Advanced Drug Delivery Reviews reported that the fluoromethyl group in the compound facilitates improved cellular uptake and controlled release of active drug molecules, making it a valuable component in nanocarrier systems.

In addition to its therapeutic potential, the synthetic chemistry of benzyl N-3-(fluoromethyl)phenylcarbamate has also been a focus of recent studies. A 2024 publication in Organic Letters detailed an optimized synthetic route for this compound, emphasizing the use of green chemistry principles to improve yield and reduce environmental impact. The study reported a novel catalytic method that significantly enhances the efficiency of the carbamate bond formation, paving the way for scalable production.

Despite these advancements, challenges remain in the clinical translation of benzyl N-3-(fluoromethyl)phenylcarbamate. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future research. However, the compound's versatile applications and promising preclinical data underscore its potential as a valuable tool in chemical biology and drug development.

In conclusion, benzyl N-3-(fluoromethyl)phenylcarbamate (CAS: 2680888-12-2) represents a compelling area of research with significant implications for both basic science and pharmaceutical applications. Continued exploration of its properties and mechanisms will likely yield further insights and opportunities for innovation in the field.

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